1,20-Dibromoicosane
Overview
Description
1,20-Dibromoicosane is an organic compound with the molecular formula C20H40Br2. It is a long-chain alkane with two bromine atoms attached at the terminal positions. This compound is often used as a model molecule in various scientific research fields due to its simple and well-defined structure .
Preparation Methods
1,20-Dibromoicosane can be synthesized through several methods:
Cross-Metathesis and Hydrogenation: The most common synthetic route involves the cross-metathesis of 11-bromoundec-1-ene, which doubles the chain carbon content to yield 1,20-dibromoicos-10-ene.
Elimination of Hydrogen Bromide: Another method involves the elimination of hydrogen bromide using potassium tert-butoxide in tetrahydrofuran at 0°C.
Chemical Reactions Analysis
1,20-Dibromoicosane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium cyanide in dimethyl sulfoxide.
Reduction Reactions: The compound can be reduced to icosane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield various products depending on the conditions and reagents used.
Scientific Research Applications
1,20-Dibromoicosane has several applications in scientific research:
Material Science: It is used to study self-assembly processes in supramolecular chemistry.
Organic Chemistry: The compound serves as a substrate molecule in organic synthesis reactions.
Mechanism of Action
The mechanism of action of 1,20-dibromoicosane involves its interaction with various molecular targets and pathways. The bromine atoms at the terminal positions make it a versatile compound for various chemical reactions, including substitution and reduction. The compound’s long alkane chain also contributes to its unique properties and reactivity .
Comparison with Similar Compounds
1,20-Dibromoicosane can be compared with other similar compounds, such as:
1,10-Dibromodecane: This compound has a shorter alkane chain and different reactivity due to the reduced chain length.
1,12-Dibromododecane: Similar to this compound but with a shorter chain, affecting its physical and chemical properties.
1,16-Dibromohexadecane: Another long-chain dibromoalkane with different applications and reactivity compared to this compound.
This compound stands out due to its longer chain length, which influences its self-assembly properties and reactivity in various chemical reactions.
Properties
IUPAC Name |
1,20-dibromoicosane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40Br2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGKJDVBWSEQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337979 | |
Record name | 1,20-Dibromoicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14296-16-3 | |
Record name | 1,20-Dibromoicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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